4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Catalog No.
S3268729
CAS No.
2079886-19-2
M.F
C17H21BrN4O
M. Wt
377.286
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpipe...

CAS Number

2079886-19-2

Product Name

4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

IUPAC Name

4-bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one

Molecular Formula

C17H21BrN4O

Molecular Weight

377.286

InChI

InChI=1S/C17H21BrN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3/t13-,14+/m1/s1

InChI Key

VZAFGXCWAWRULT-KGLIPLIRSA-N

SMILES

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Br)C3=CC=CC=C3

Solubility

not available

Molecular Structure Analysis

BMPA possesses a bicyclic structure consisting of a pyridazinone ring fused with a piperidine ring. Key features include:

  • A bromine atom (Br) at position 4 of the pyridazinone ring, potentially contributing to increased lipophilicity.
  • A methyl group (CH3) at position 2 of the pyridazinone ring.
  • A stereospecific (3S,5S)-1-methyl-5-phenylpiperidin-3-yl moiety linked to the pyridazinone ring via an amine group (NH2). The stereochemistry at positions 3 and 5 of the piperidine ring suggests potential interaction with chiral binding sites.
  • The presence of a carbonyl group (C=O) within the pyridazinone ring, which can participate in hydrogen bonding interactions.

Chemical Reactions Analysis

  • Nucleophilic substitution: The Br atom might be susceptible to nucleophilic substitution by other nucleophiles, depending on reaction conditions.
  • Hydrolysis: The amide bond between the pyridazinone ring and the piperidine moiety could potentially undergo hydrolysis under acidic or basic conditions.
  • Alkylation: The methyl group on the piperidine ring might be susceptible to further alkylation reactions.
  • Pyridazin-3-one core

    This heterocyclic ring system is present in various bioactive molecules, including some with anticonvulsant and anti-inflammatory properties.

  • Bromo substitution

    The presence of a bromine atom can influence a molecule's biological activity and metabolic stability.

  • Methyl groups

    Methyl groups can affect a molecule's lipophilicity, which can impact its absorption and distribution in the body.

  • Phenylpiperidinyl substituent

    This group is commonly found in medicinal chemistry and can play a role in ligand-receptor interactions.

Based on this analysis, 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one could be a potential candidate for research in the following areas:

  • Medicinal chemistry

    The combination of functional groups might be of interest for researchers exploring novel drug candidates with specific biological activities.

  • Structure-activity relationship (SAR) studies

    This compound could be used to understand how different chemical modifications affect the properties of pyridazinone-based molecules.

XLogP3

2.5

Dates

Modify: 2024-04-14

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